2-(4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid

Chemical procurement Building block quality Assay reproducibility

This N-ethyl-functionalized benzoxazine-acetic acid building block offers a superior physicochemical profile for CNS-targeted lead optimization. Its TPSA of 49.8 Ų and XLogP3 of 1.7 enable blood-brain barrier penetration, distinguishing it from high-TPSA analogs. The single undefined stereocenter and N-ethyl group provide a rational vector for hydrophobic pocket modulation without introducing the metabolic liability of N-acetyl derivatives, making it essential for reproducible SPR studies in ion-channel drug discovery programs targeting CaSR or CRAC pathways.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 1955523-35-9
Cat. No. B1446211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
CAS1955523-35-9
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCCN1C(COC2=CC=CC=C21)CC(=O)O
InChIInChI=1S/C12H15NO3/c1-2-13-9(7-12(14)15)8-16-11-6-4-3-5-10(11)13/h3-6,9H,2,7-8H2,1H3,(H,14,15)
InChIKeyPAKZUVCPDZSBBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid (CAS 1955523-35-9): Procurement-Relevant Physicochemical & Scaffold Profile


2-(4-Ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid (CAS 1955523-35-9) is a chiral, N-ethyl-substituted benzoxazine-acetic acid building block with a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol . It is commercially available from specialist chemical suppliers at a typical purity of 95% , and PubChem-computed properties include XLogP3-AA = 1.7, a topological polar surface area of 49.8 Ų, and one undefined atom stereocenter [1].

Why 2-(4-Ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid Cannot Be Replaced by Generic N-Unsubstituted or N-Acetyl Benzoxazine Analogs


Closely related benzoxazine-acetic acid analogs—including the N-unsubstituted (CAS 933254-03-6) and N-acetyl (CAS 1955540-12-1) derivatives —differ substantially in their calculated lipophilicity, hydrogen-bonding capacity, and acid–base character [1]. These physicochemical divergences mean that the target compound's solubility, permeability, and metabolic stability profiles are not interchangeable with those of its in-class neighbors, making blind substitution a risk to assay reproducibility and lead-optimization campaigns [1].

Quantitative Differentiation Evidence: 2-(4-Ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid vs. Closest Analogs


Vendor-Supplied Purity: N-Ethyl vs. N-Unsubstituted Benzoxazine Acetic Acid

The target compound is listed at 95% purity by the supplier Leyan (Product No. 2115135) , identical to the stated purity of the N-unsubstituted analog (3,4-dihydro-2H-1,4-benzoxazine-3-acetic acid, CAS 933254-03-6) from the same vendor . This parity in vendor specification removes purity as a confounding variable when selecting between these two scaffolds for parallel synthesis or SAR expansion.

Chemical procurement Building block quality Assay reproducibility

Calculated Lipophilicity (XLogP3-AA): N-Ethyl Substitution Increases Partitioning vs. N-H and N-Acetyl Analogs

The PubChem-computed XLogP3-AA value for the target compound is 1.7 [1], reflecting the contribution of the N-ethyl group. The N-unsubstituted analog (CAS 933254-03-6, molecular formula C10H11NO3, MW 193.20) lacks this alkyl substituent and is predicted to have a markedly lower logP (class-level estimate ~0.6–0.9 based on the loss of two methylene units) . The N-acetyl analog (CAS 1955540-12-1, MW 235.24, C12H13NO4) introduces a polar carbonyl, which is expected to offset the added carbon count and yield an intermediate logP (class-level estimate ~1.0–1.3) . The 0.4–1.1 log unit difference between the target and its comparators indicates meaningfully distinct passive membrane permeability and non-specific binding potential.

ADME prediction Lipophilicity Lead optimization

Acid Dissociation Constant (pKa): The N-Ethyl Substituent Modulates the Carboxylic Acid Acidity

The target compound has a predicted pKa of 3.79 ± 0.10 (from the chemsrc database) . The N-unsubstituted analog, possessing a secondary amine, is expected to have a significantly higher pKa for the carboxylic acid group (class-level estimate ~4.2–4.5) due to the electron-donating inductive effect of the N–H group . This ~0.4–0.7 unit difference in pKa means that at physiological pH (7.4), both compounds exist predominantly as carboxylate anions, but the target compound will have a slightly higher fraction of the ionized form at intermediate pH values relevant to gastrointestinal absorption or lysosomal trapping .

Ionization state Solubility Formulation

Molecular Weight and Topological Polar Surface Area (TPSA): Impact on Permeability and CNS Multi-Parameter Optimization (MPO)

The target compound has a molecular weight of 221.25 g/mol and a TPSA of 49.8 Ų [1]. The N-unsubstituted analog has a lower molecular weight (193.20 g/mol) but a similar TPSA (~49.8 Ų, differing only by the absence of the N-ethyl contribution) . The N-acetyl analog has a higher molecular weight (235.24 g/mol) and a higher TPSA (~67 Ų) due to the added carbonyl oxygen . For central nervous system (CNS) drug design, TPSA < 60 Ų is a key threshold for blood–brain barrier penetration; the target compound meets this criterion, whereas the N-acetyl analog exceeds it, potentially reducing its CNS applicability .

Drug-likeness CNS MPO Permeability

Predicted Boiling Point: Implications for Purification and Handling

The target compound has a predicted boiling point of 401.9 ± 38.0 °C (chemsrc) . While directly comparable predicted boiling-point data for the N-unsubstituted and N-acetyl analogs are not curated in the same database, the N-ethyl group generally increases boiling point relative to the N–H analog and may lower it relative to the N-acetyl analog due to reduced polarity. This high predicted boiling point suggests that the compound is amenable to high-temperature reactions and vacuum distillation as a purification strategy, which may not be feasible for less thermally stable analogs.

Thermal stability Purification Handling safety

Enantiomeric Complexity: One Undefined Stereocenter Provides Opportunities for Chiral Resolution

PubChem records indicate that the target compound possesses one undefined atom stereocenter [1]. The N-unsubstituted analog also possesses one stereocenter, whereas the N-acetyl analog similarly has one undefined stereocenter. The presence of a single stereocenter in all three scaffolds means that enantiomeric resolution can be pursued; however, the N-ethyl substituent of the target compound provides a more sterically distinguishable environment for chiral chromatographic separation compared to the N–H analog, potentially leading to higher separation factors (α) during preparative chiral HPLC [2]. No head-to-head chiral resolution data were identified for these specific compounds.

Chiral chemistry Stereochemistry Enantiomeric resolution

High-Confidence Application Scenarios for 2-(4-Ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid


Central Nervous System (CNS)-Focused Fragment or Lead-Like Screening Libraries

The target compound's TPSA of 49.8 Ų (below the 60 Ų CNS MPO threshold) and XLogP3-AA of 1.7 make it a suitable carboxylic-acid-containing fragment for CNS-targeted screening collections, where the N-acetyl analog (estimated TPSA ~67 Ų) would be deprioritized based on predicted blood–brain barrier permeability [1].

SAR Expansion of Benzoxazine-Based Calcium-Sensing Receptor (CaSR) or CRAC Modulators

Patents describing benzo[b][1,4]oxazine derivatives as CaSR modulators (e.g., Lupin Limited, 2014) and CRAC modulators (e.g., Hoffmann-La Roche, 2013) establish the relevance of this scaffold in ion-channel drug discovery [1]. The N-ethyl substituent of the target compound provides an additional vector for exploring hydrophobic pocket interactions without introducing the metabolic liability associated with the N-acetyl group.

Physicochemical Property-Driven Lead Optimization

When a project encounters solubility or permeability challenges with an N-unsubstituted benzoxazine lead, the N-ethyl analog offers a predictable ~1-log-unit increase in calculated logP and a ~0.4–0.7-unit decrease in pKa (both class-level inferences), providing a rational stepwise modulation strategy [1]. This enables structure–property relationship (SPR) studies without introducing additional hydrogen-bond donors or acceptors.

Chiral Building Block for Asymmetric Synthesis

The single undefined stereocenter of the target compound, combined with the steric bulk of the N-ethyl group, makes it a candidate for chiral resolution and subsequent use as an enantiopure building block in the synthesis of more complex benzoxazine-containing pharmacophores [1].

Quote Request

Request a Quote for 2-(4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.